molecular formula C19H15N5O4 B034457 Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- CAS No. 19800-42-1

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-

Cat. No. B034457
CAS RN: 19800-42-1
M. Wt: 377.4 g/mol
InChI Key: HGDFMYGFWUSBQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azo compounds involving nitrophenyl groups and methoxy substituents has been explored through various methods. For instance, Khandar and Masoumeh (1999) synthesized coordination compounds of 4(4-Nitrophenyl-zao)-2-(2-Methoxy phenimino)-phenol with different metals, demonstrating a synthesis route involving azo coupling and metal coordination. This method highlights the versatility of azo compounds in forming complex structures (Khandar & Masoumeh, 1999).

Molecular Structure Analysis

The molecular structure of azo compounds is significantly influenced by the presence of substituents which affect their symmetry, crystallinity, and electronic distribution. Ajibade and Andrew (2021) reported on the crystal structures of related azo compounds, revealing insights into the asymmetry and molecular interactions facilitated by methoxy and nitro groups. Their findings contribute to understanding the structural aspects of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- and similar compounds (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Azo compounds undergo various chemical reactions, including azo coupling, which is fundamental for their synthesis. Nandi et al. (2012) explored the solvatochromism of nitro-substituted phenolates, revealing how the molecular structure influences reaction mechanisms and solvatochromic behavior. Such studies are crucial for understanding the chemical properties and reactivity of azo compounds, including Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- (Nandi et al., 2012).

Physical Properties Analysis

The physical properties of azo compounds, such as their solubility, melting points, and absorption characteristics, are significantly influenced by their molecular structure. Micheletti, Telese, and Boga (2020) synthesized a compound with similar structural features, providing insights into the absorption and NMR characteristics, which are essential for the application of these compounds in dyeing and pigments (Micheletti, Telese, & Boga, 2020).

Chemical Properties Analysis

The chemical properties of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, including its reactivity, stability, and interaction with solvents, are central to its applications. The study by Zayed, Mohamed, and Fahmey (2012) on novel azo dyes provides a comparative analysis of the thermal stability and molecular orbital calculations, offering a deeper understanding of the chemical properties influenced by nitro and methoxy substituents (Zayed, Mohamed, & Fahmey, 2012).

properties

IUPAC Name

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVACHGVHIMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066532
Record name C.I. Disperse Orange 29
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Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-

CAS RN

19800-42-1, 61902-11-2
Record name 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Source CAS Common Chemistry
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Record name Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-
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Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-
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Record name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol
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Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]
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